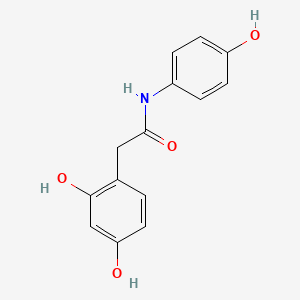
2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is an organic compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of hydroxyl groups attached to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-hydroxyaniline in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)acetic acid: Similar in structure but lacks the additional hydroxyl groups.
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one: Shares the phenolic structure but differs in the acetamide group.
Uniqueness
2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is unique due to the presence of multiple hydroxyl groups and the acetamide functionality, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .
特性
分子式 |
C14H13NO4 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
2-(2,4-dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H13NO4/c16-11-5-2-10(3-6-11)15-14(19)7-9-1-4-12(17)8-13(9)18/h1-6,8,16-18H,7H2,(H,15,19) |
InChIキー |
WVYCCETYCLMKBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


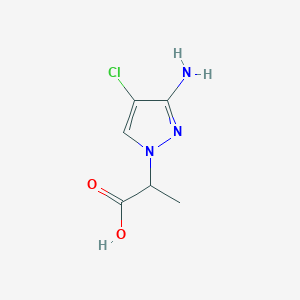
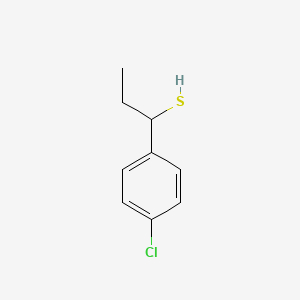
![5-{(Z)-[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B15238832.png)
![Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B15238838.png)

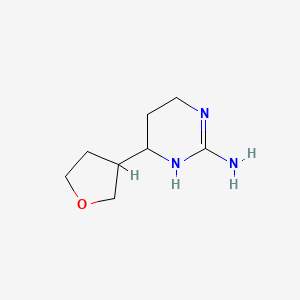
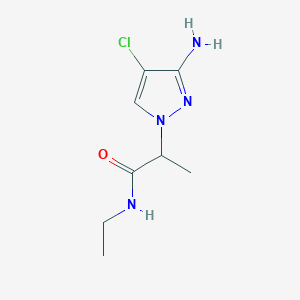
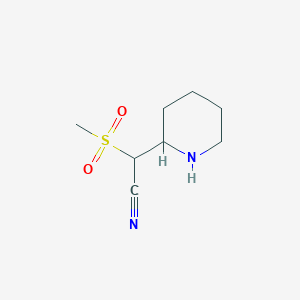
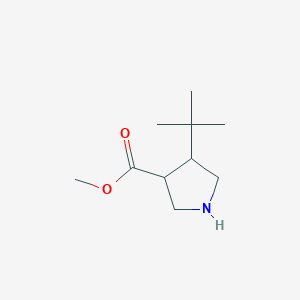
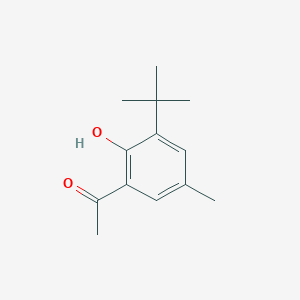
![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
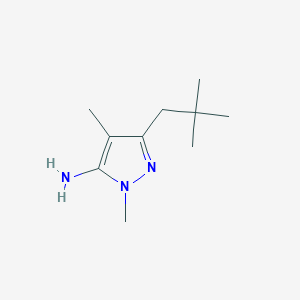
![3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15238912.png)
